molecular formula C14H20BN3O4 B2820065 {5-[1-(2,2-Diethoxyethyl)imidazol-2-yl]pyridin-3-yl}boronic acid CAS No. 2377607-80-0

{5-[1-(2,2-Diethoxyethyl)imidazol-2-yl]pyridin-3-yl}boronic acid

Cat. No.: B2820065
CAS No.: 2377607-80-0
M. Wt: 305.14
InChI Key: QLALFSJPQMAANL-UHFFFAOYSA-N
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Description

{5-[1-(2,2-Diethoxyethyl)imidazol-2-yl]pyridin-3-yl}boronic acid (CAS: 2377607-80-0) is a boronic acid derivative featuring a pyridine core substituted with an imidazole ring and a diethoxyethyl group. Key identifiers include:

  • Molecular Formula: C₁₄H₂₀BN₃O₄ (calculated molecular weight: 304.8 g/mol).
  • Synonyms: ZINC170002108, AT15726, BS-34768, CS-0177255 .
  • Purity: 95% (as listed by Combi-Blocks, product code BB-0641) .

The compound’s structure combines a boronic acid group (enabling cross-coupling reactivity) with a diethoxyethyl-imidazole substituent, which may enhance solubility in polar solvents compared to non-ethoxy analogs.

Properties

IUPAC Name

[5-[1-(2,2-diethoxyethyl)imidazol-2-yl]pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BN3O4/c1-3-21-13(22-4-2)10-18-6-5-17-14(18)11-7-12(15(19)20)9-16-8-11/h5-9,13,19-20H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLALFSJPQMAANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C2=NC=CN2CC(OCC)OCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{5-[1-(2,2-Diethoxyethyl)imidazol-2-yl]pyridin-3-yl}boronic acid (CAS Number: 2377607-80-0) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a pyridine ring and an imidazole moiety, contributing to its diverse biological functions. This article reviews the biological activities associated with this compound, including its antioxidant, antibacterial, anticancer, and enzyme inhibition properties.

The molecular formula of this compound is C14H20BN3O4C_{14}H_{20}BN_{3}O_{4}. It possesses a boron atom that plays a crucial role in its reactivity and biological interactions. The presence of the diethoxyethyl group enhances its solubility and stability in biological systems.

Antioxidant Activity

Research has demonstrated that boronic acids exhibit significant antioxidant properties. In a study assessing the antioxidant potential of a related boronic compound, the following results were observed:

MethodIC50 (µg/mL)
ABTS Radical Scavenging0.11 ± 0.01
DPPH Free Radical Scavenging0.14 ± 0.01
CUPRAC1.73 ± 0.16

These results suggest that this compound could exhibit similar antioxidant capabilities, potentially mitigating oxidative stress in biological systems .

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against various bacterial strains. Notably, it was found effective against Escherichia coli at a concentration of 6.50 mg/mL . This suggests potential applications in treating bacterial infections or as an additive in formulations requiring antimicrobial properties.

Anticancer Activity

The anticancer potential was assessed using cancer cell lines. The compound exhibited a high cytotoxic effect on the MCF-7 breast cancer cell line with an IC50 of 18.76 ± 0.62 µg/mL, indicating significant selective toxicity towards cancerous cells while showing no toxic effects on healthy cell lines . This selectivity is crucial for developing targeted cancer therapies.

Enzyme Inhibition Activities

The enzyme inhibition profile of this compound includes moderate activity against acetylcholinesterase (IC50: 115.63 ± 1.16 µg/mL) and high activity against butyrylcholinesterase (IC50: 3.12 ± 0.04 µg/mL), antiurease (IC50: 1.10 ± 0.06 µg/mL), and antityrosinase (IC50: 11.52 ± 0.46 µg/mL) . These findings indicate potential therapeutic applications in neurodegenerative diseases and skin disorders.

Case Studies

A recent study formulated a cream incorporating this compound to evaluate its dermatological applications . The formulation was subjected to microbiological and dermatological testing, demonstrating safety and efficacy without significant adverse effects on skin tissues.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Functional Analogues

Below is a comparative analysis of the target compound and structurally related boronic acids (Table 1):

Table 1. Key Properties of {5-[1-(2,2-Diethoxyethyl)imidazol-2-yl]pyridin-3-yl}boronic Acid and Analogues

Compound Name CAS Number Molecular Weight (g/mol) Core Structure Key Substituents Purity Availability Reference
Target Compound 2377607-80-0 304.8 Pyridine Imidazol-2-yl, diethoxyethyl 95% Discontinued
{5-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid - 207.0* Pyridine Isopropyloxy - Synthesized (16% yield)
[5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid 26076-46-0 171.8 Thiophene None 95% Available (≥$112/100 mg)
2-(1H-Imidazol-1-yl)pyrimidine-5-boronic acid 607386-93-6 417.5 Pyrimidine Imidazol-1-yl - Available

*Calculated based on molecular formula.

Critical Analysis of Differences

Reactivity and Solubility
  • The imidazole ring may participate in hydrogen bonding or metal coordination, influencing catalytic efficiency in cross-coupling reactions .
  • The isopropyloxy group is less polar than diethoxyethyl, which may limit solubility .
  • [5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid : The thiophene core confers distinct electronic properties (e.g., higher electron richness vs. pyridine), altering reactivity in cross-coupling. Lower molecular weight (171.8 g/mol) may improve diffusion in biological assays .
Commercial and Research Accessibility
  • The thiophene analog is widely available at competitive pricing (e.g., $349/1000 mg), making it a practical alternative for high-throughput screening .
  • The target compound’s discontinuation highlights challenges in sourcing specialized boronic acids, underscoring the need for custom synthesis routes .

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